molecular formula C15H20O2 B1395150 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde CAS No. 883514-18-9

5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde

Cat. No.: B1395150
CAS No.: 883514-18-9
M. Wt: 232.32 g/mol
InChI Key: VSPHRSGFZRCZDK-UHFFFAOYSA-N
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Description

5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a sec-butyl group, a cyclopropylmethoxy group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of a benzaldehyde derivative with sec-butyl and cyclopropylmethoxy groups. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the benzaldehyde, followed by the addition of the alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are carefully chosen to enhance the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, and halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzoic acid.

    Reduction: 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring and substituents may also interact with hydrophobic pockets in biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde: Similar structure but with different substitution pattern on the benzene ring.

    4-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde: Another isomer with a different arrangement of substituents.

Uniqueness

5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both sec-butyl and cyclopropylmethoxy groups adds steric and electronic effects that can differentiate it from other similar compounds.

Properties

IUPAC Name

5-butan-2-yl-2-(cyclopropylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-3-11(2)13-6-7-15(14(8-13)9-16)17-10-12-4-5-12/h6-9,11-12H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPHRSGFZRCZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OCC2CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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